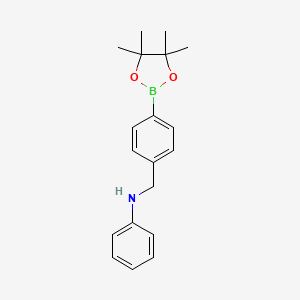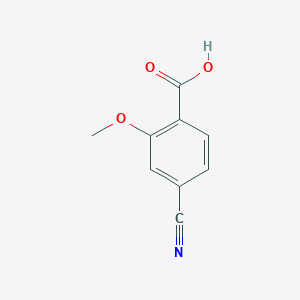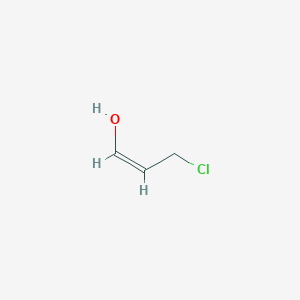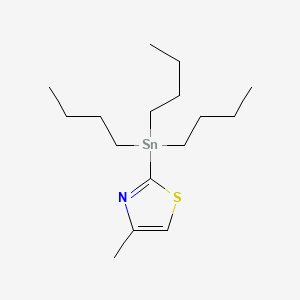
4-Methyl-2-(tributylstannyl)thiazole
概要
説明
4-Methyl-2-(tributylstannyl)thiazole, also known as MBTST, is a thiazole-based compound. It has a molecular weight of 388.2 . The compound is usually stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(tributylstannyl)thiazole is represented by the formula C16H31NSSn . The InChI code for this compound is 1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;31-3-4-2;/h2H,1H3;31,3-4H2,2H3; .Physical And Chemical Properties Analysis
4-Methyl-2-(tributylstannyl)thiazole is a liquid at room temperature . It has a molecular weight of 388.2 .科学的研究の応用
Corrosion Inhibition
4-Methyl-2-(tributylstannyl)thiazole and its derivatives have been studied for their corrosion inhibition properties. A study focused on 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution. This research highlighted its effectiveness in protecting mild steel surfaces, suggesting potential applications of thiazole derivatives in corrosion inhibition (Yüce et al., 2014).
Cardioprotective Activity
Thiazole derivatives, including those similar to 4-Methyl-2-(tributylstannyl)thiazole, have been synthesized and evaluated for their cardioprotective activity. A study demonstrated that these compounds showed moderate to high cardioprotective effects in vitro, which could be beneficial for heart-related therapies (Drapak et al., 2019).
Anticancer Potential
Certain thiazole derivatives have been identified as potential anticancer agents. A study synthesized new thiazole and thiadiazole derivatives, some exhibiting significant anticancer activity against Hepatocellular carcinoma cell lines, suggesting their potential in cancer treatment (Gomha et al., 2017).
Synthetic Chemistry Applications
4-Methyl-2-(tributylstannyl)thiazole derivatives have been utilized in various synthetic chemistry applications. For example, studies have focused on the synthesis of novel compounds for potential pharmacological activities, highlighting the versatility of thiazole derivatives in the field of synthetic chemistry (Hanamoto et al., 2006).
Antimicrobial Properties
Thiazole compounds have been synthesized and evaluated for their antimicrobial properties. A study synthesized a new series of thiazole derivatives and assessed their antimicrobial activity, finding that some derivatives displayed high activity against various bacterial and fungal species (Althagafi et al., 2019).
Safety And Hazards
特性
IUPAC Name |
tributyl-(4-methyl-1,3-thiazol-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPGNMUMILSRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586038 | |
| Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(tributylstannyl)thiazole | |
CAS RN |
251635-59-3 | |
| Record name | 4-Methyl-2-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-(tributylstannyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


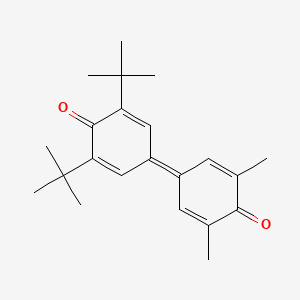

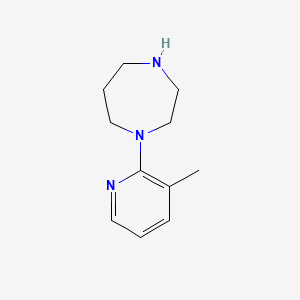
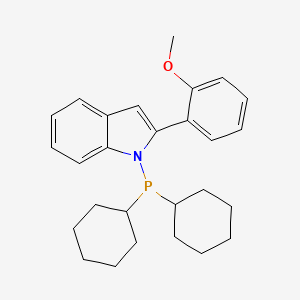

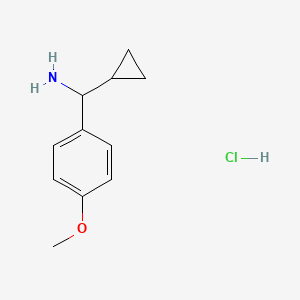
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)
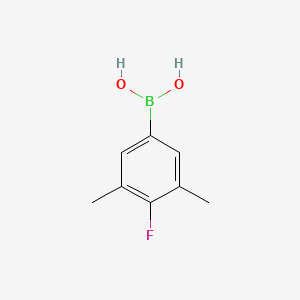
![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)

